molecular formula C18H20N2OS B5643047 5-(3,4-dimethylphenyl)-6-methyl-3-propylthieno[2,3-d]pyrimidin-4(3H)-one

5-(3,4-dimethylphenyl)-6-methyl-3-propylthieno[2,3-d]pyrimidin-4(3H)-one

Cat. No. B5643047
M. Wt: 312.4 g/mol
InChI Key: KRWKDXKTXAQGAV-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[2,3-d]pyrimidin-4(3H)-one family, known for diverse biological activities and chemical properties. It's a part of pyrimidinones, a class of heterocyclic aromatic organic compounds.

Synthesis Analysis

  • The synthesis of similar compounds involves cyclocondensation processes and reactions with various alkylating agents (Dave & Patel, 2001).
  • A method for synthesizing analogues of thieno[2,3-d]pyrimidin-4-amines, involving Knoevenagel condensation and the Gewald method, can be applicable (Alizadeh-bami, Mehrabi, & Hosseini‐pour, 2023).

Molecular Structure Analysis

  • Quantum chemical calculations have been used to study molecular geometries and electronic structures of similar thieno[2,3-d]pyrimidin-4-one derivatives (Mamarakhmonov et al., 2015).

Chemical Reactions and Properties

  • Electrophilic ipso-substitution reactions of various groups in thieno[2,3-d]pyrimidin-4-ones have been explored, showing diverse reaction directions depending on substituents (Zh. et al., 2013).

Physical Properties Analysis

  • The physical properties of thieno[2,3-d]pyrimidin-4-ones are generally characterized by X-ray crystallography, and spectroscopic methods like NMR and IR (Orozco et al., 2009).

Chemical Properties Analysis

  • Thieno[2,3-d]pyrimidin-4-ones exhibit a range of chemical behaviors in reaction with nitrating agents, influenced by the substituents' nature (Ortikov, 2014).
  • Studies on derivatives of pyrido[4,3-d]pyrimidin-4(3H)-one provide insights into the chemical properties of related thieno[2,3-d]pyrimidin-4-ones (Liu, He, Ren, & Ding, 2006).

properties

IUPAC Name

5-(3,4-dimethylphenyl)-6-methyl-3-propylthieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2OS/c1-5-8-20-10-19-17-16(18(20)21)15(13(4)22-17)14-7-6-11(2)12(3)9-14/h6-7,9-10H,5,8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRWKDXKTXAQGAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=NC2=C(C1=O)C(=C(S2)C)C3=CC(=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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